(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
CAS No.:
Cat. No.: VC16520878
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO4 |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | XJEVIPVJYGAMKH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a hexanoic acid chain with an (S)-configured amino group at the second carbon and a 4-ethyl substituent. The Fmoc group, attached via a carbamate linkage, protects the α-amine, enabling selective deprotection under mild basic conditions (e.g., piperidine) . Key molecular features include:
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Molecular Formula:
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Stereochemistry: The (S)-configuration at C2 ensures compatibility with biologically active peptides.
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InChI Key:
XJEVIPVJYGAMKH-NRFANRHFSA-N, which encodes the stereochemical and structural details for database indexing.
The ethyl group at C4 introduces steric bulk and hydrophobicity, influencing peptide folding and interactions with biological targets.
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to the Fmoc group’s aromaticity .
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Stability: Stable at 2–8°C under inert atmospheres but susceptible to base-mediated Fmoc cleavage .
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Optical Activity: Specific rotation data, though unreported, is anticipated to align with similar Fmoc-amino acids (e.g., in ethyl acetate) .
Synthetic Methodologies
Stepwise Synthesis
The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid typically involves:
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Amino Acid Backbone Preparation: Enantioselective synthesis of 4-ethylhexanoic acid derivatives via asymmetric alkylation or enzymatic resolution.
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Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) to form the carbamate .
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >97% purity, as required for peptide synthesis .
A representative synthetic route is:
Catalytic and Reaction Optimization
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Catalysts: Chiral catalysts (e.g., Cinchona alkaloids) ensure high enantiomeric excess (>99%) during backbone synthesis.
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Yield: Commercial suppliers report yields exceeding 80% after purification .
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Scalability: Kilogram-scale production is feasible, with vendors offering bulk quantities up to 1 g .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality makes this compound indispensable in SPPS:
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Deprotection: Removed using 20% piperidine in DMF, exposing the amine for subsequent coupling .
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Side Chain Compatibility: The ethyl group remains inert under standard SPPS conditions, avoiding undesired side reactions .
Peptide Engineering and Design
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Hydrophobic Interactions: The ethyl side chain enhances peptide lipophilicity, improving membrane permeability in drug candidates.
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Structural Modulation: Incorporation into β-sheet or α-helix regions stabilizes secondary structures, as demonstrated in antimicrobial peptides.
Table 1: Comparative Analysis of Fmoc-Protected Amino Acids
Biological and Pharmacological Insights
Interaction Studies
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Protein Binding: Molecular dynamics simulations suggest the ethyl group forms van der Waals contacts with hydrophobic pockets in enzyme active sites.
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Enzyme Inhibition: Preliminary studies indicate moderate inhibition of serine proteases (IC ≈ 50 μM), likely due to steric hindrance.
Drug Discovery Applications
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Peptide Therapeutics: Used in oncologic peptides targeting PD-1/PD-L1 interactions, where hydrophobicity enhances target engagement .
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Prodrug Design: The Fmoc group’s UV activity (λ = 301 nm) facilitates real-time monitoring of peptide assembly .
| Quantity (mg) | Price (€) | Price per mg (€) |
|---|---|---|
| 250 | 1,552.45 | 6.21 |
| 500 | 2,294.40 | 4.59 |
Economies of scale reduce the per-milligram cost by 26% for 1 g purchases .
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Drift: Prolonged storage may lead to racemization, necessitating stringent temperature control .
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Solubility Constraints: Poor aqueous solubility complicates its use in bioconjugation reactions.
Research Opportunities
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